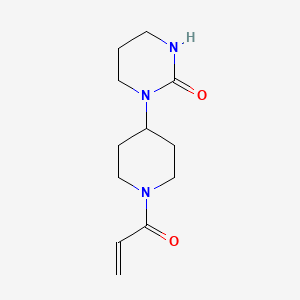![molecular formula C24H22N4O3S B2954135 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941942-80-9](/img/structure/B2954135.png)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one" is a multifaceted molecule with unique structural characteristics that make it intriguing for various scientific explorations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps:
Formation of Thiazole Ring: : This is achieved through the reaction of a β-ketoester with thioamides under acidic or basic conditions.
Cyclization to Pyridazinone: : The intermediate thiazole is further reacted with hydrazine to form the pyridazinone ring.
Substituent Introduction: : Specific functional groups like the methoxyphenyl group and the quinolinyl moiety are introduced through reactions involving nucleophilic substitutions or coupling reactions using catalysts such as palladium.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow reactors to maintain consistent reaction conditions, improving yield and efficiency. Catalysts and reagents are optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to potentially form sulfoxides or sulfones at the thiazole sulfur.
Reduction: : Hydrogenation can reduce the double bonds in the quinoline ring.
Substitution Reactions: : The aromatic rings undergo electrophilic substitutions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents include hydrogen gas with a palladium catalyst for reductions, and reagents like nitric acid for nitrations. Solvents used are typically polar aprotic ones like DMSO or DMF.
Major Products
Oxidation Products: : Sulfoxides or sulfones.
Reduction Products: : Hydrogenated quinoline derivatives.
Substitution Products: : Nitrated or halogenated derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules, showcasing its versatility in various reactions.
Biology and Medicine
Its structural components suggest potential biological activities. It could be explored for antimicrobial, anti-inflammatory, or anticancer properties, given its thiazole and quinoline moieties which are often found in bioactive compounds.
Industry
In the pharmaceutical industry, it could be used as a lead compound for drug development. Its unique structure might also lend itself to applications in materials science, such as in the development of novel polymers or as a component in organic electronics.
Wirkmechanismus
The biological mechanism of action of this compound, if explored, would likely involve interactions with various enzymes or receptors. The quinoline ring can intercalate with DNA, potentially leading to anticancer effects, while the thiazole ring could bind to metal ions, influencing enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazole and quinoline derivatives:
5-(2-thienyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one: : This compound lacks the quinoline moiety but shares the thiazole-pyridazinone core.
Quinoline-based Antimalarials: : While structurally different in the core, they share the quinoline ring system.
Other Thiazolopyridazinones: : These have varying substituents on the thiazole or pyridazinone rings but may share biological activities.
This compound's uniqueness lies in its combination of the thiazole, pyridazinone, and quinoline moieties, offering a multifaceted scaffold for a range of potential applications. How's that for a chemical journey?
Eigenschaften
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(4-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-15-25-22-23(32-15)21(17-9-11-18(31-2)12-10-17)26-28(24(22)30)14-20(29)27-13-5-7-16-6-3-4-8-19(16)27/h3-4,6,8-12H,5,7,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXUQYNIFLNGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
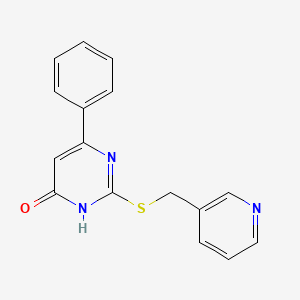
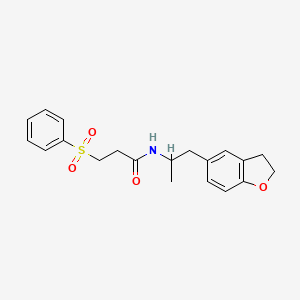

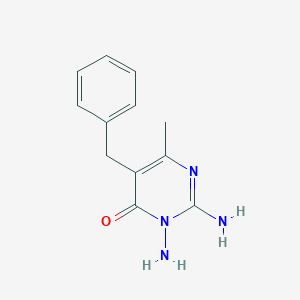
![1-[2-(Isopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2954061.png)
![4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid](/img/structure/B2954062.png)
![2-chloro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2954063.png)
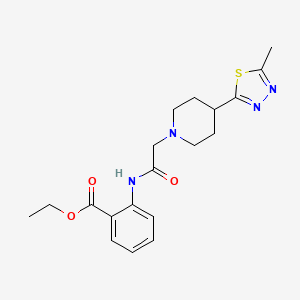
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2954067.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid](/img/structure/B2954068.png)
![4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide](/img/structure/B2954069.png)

![N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2954073.png)
